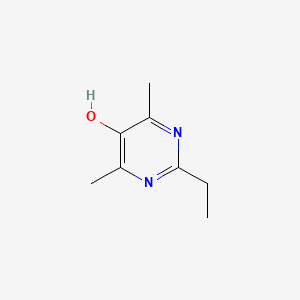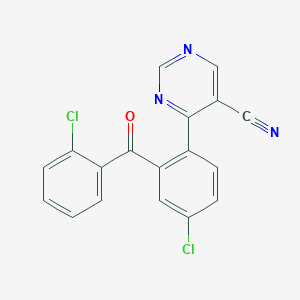
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as anticancer agents .
Métodos De Preparación
The synthesis of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylamine with a suitable pyrimidine precursor under specific conditions. The reaction typically requires the use of reagents such as DMC, DABCO, and DMB, followed by purification steps to isolate the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Anticancer Research: This compound has shown promising anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) and its mutant forms, making it a potential candidate for cancer therapy.
Biological Studies: It has been used in various biological assays to study its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicinal Chemistry: Researchers have explored its potential as a lead compound for the development of new drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it inhibits the receptor’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.
Comparación Con Compuestos Similares
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that exhibit similar biological activities. Some of these compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: A similar compound targeting EGFR with applications in non-small cell lung cancer.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit both wild-type and mutant forms of EGFR, making it a versatile and potent anticancer agent .
Propiedades
Número CAS |
87999-64-2 |
|---|---|
Fórmula molecular |
C18H9Cl2N3O |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
4-[4-chloro-2-(2-chlorobenzoyl)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H9Cl2N3O/c19-12-5-6-13(17-11(8-21)9-22-10-23-17)15(7-12)18(24)14-3-1-2-4-16(14)20/h1-7,9-10H |
Clave InChI |
YBQMTDPMIUQOBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)C3=NC=NC=C3C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)

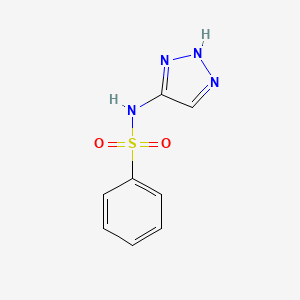

![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)
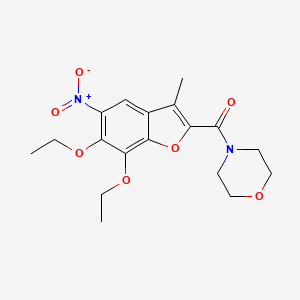
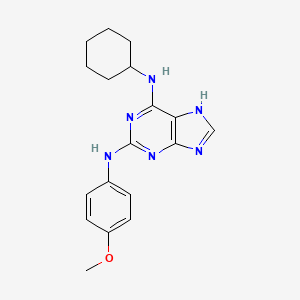
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)

